Methyl 2-anilino-4-oxo-4,5-dihydrothiophene-3-carboxylate
Description
Nuclear Magnetic Resonance (NMR)
1H NMR (400 MHz, DMSO-d6) exhibits characteristic signals:
- δ 3.70 ppm (s, 3H) : Methyl ester group.
- δ 6.80–7.50 ppm (m, 5H) : Aromatic protons of the anilino moiety.
- δ 4.20–4.50 ppm (AB system, 2H) : Methylene protons (C4–C5) of the dihydrothiophene ring, coupling constant J = 16.7 Hz.
- δ 10.20 ppm (s, 1H) : N–H proton of the anilino group, broadened due to hydrogen bonding.
13C NMR (100 MHz, DMSO-d6) assignments:
Infrared (IR) Spectroscopy
Key absorption bands include:
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) confirms the molecular formula C12H11NO3S with a molecular ion peak at m/z 249.28 [M+H]⁺ . Fragmentation patterns include:
Computational Modeling of Electronic Structure
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into the electronic properties of this compound. The HOMO-LUMO energy gap (4.8 eV ) indicates moderate reactivity, localized primarily on the thiophene ring and anilino group.
Figure 1: Electrostatic potential map (isosurface = 0.002 e/Bohr³) highlights electron-deficient regions (oxo group) and electron-rich areas (anilino aromatic ring). Non-covalent interaction (NCI) analysis confirms stabilizing C–H···O interactions between the oxo group and adjacent methylene protons.
Table 2: DFT-calculated bond orders
| Bond | Bond Order |
|---|---|
| C2–N (anilino) | 1.32 |
| C3–O (ester) | 1.21 |
| C4–O (oxo) | 1.23 |
Properties
IUPAC Name |
methyl 3-hydroxy-5-phenylimino-2H-thiophene-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c1-16-12(15)10-9(14)7-17-11(10)13-8-5-3-2-4-6-8/h2-6,14H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVBCGMHGCGHPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(CSC1=NC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with intracellular calcium (ca2+) and reactive oxygen species (ros) levels.
Mode of Action
It is suggested that similar compounds can induce apoptosis in cells via the increase of intracellular ca2+ and ros. This leads to alterations in the mitochondrial membrane potential and changes in the protein levels of Bax and Bcl-2, as well as activating caspase-3.
Biochemical Pathways
It is suggested that it may affect the apoptosis pathway by altering the mitochondrial membrane potential and the protein level of bax and bcl-2, as well as activating caspase-3.
Result of Action
Similar compounds have been shown to induce apoptosis in cells.
Biological Activity
Methyl 2-anilino-4-oxo-4,5-dihydrothiophene-3-carboxylate (Methyl 2-AOTC) is a compound belonging to the thiophene family, known for its diverse biological activities. This article aims to explore its biological activity, focusing on its potential anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Methyl 2-AOTC has the molecular formula and a CAS number of 425650-26-6. The compound features a thiophene ring fused with an anilino group and a carbonyl moiety, contributing to its unique chemical behavior and biological activity.
- Induction of Apoptosis :
- Cell Cycle Arrest :
- Caspase Activation :
Comparative Biological Activity Table
| Compound Name | IC50 (µM) | Mechanism of Action | Target Cells |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate (Compound 131) | 23.5 | Apoptosis via ROS and caspase activation | HL-60 cells |
Case Studies and Research Findings
A notable study on related compounds demonstrated their ability to inhibit tumor cell proliferation across various human cancer cell lines. These compounds exhibited significant antiproliferative effects with IC50 values in the low micromolar range against several cancer types, including colon carcinoma and cervical cancer .
Summary of Findings
- Antiproliferative Effects : Compounds similar to Methyl 2-AOTC have shown promising results in inhibiting cancer cell growth.
- Mechanistic Insights : The induction of apoptosis via ROS accumulation and caspase activation has been a consistent finding across studies involving related compounds.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-anilino-4-oxo-4,5-dihydrothiophene-3-carboxylate has garnered attention for its potential as a pharmaceutical agent. The compound's structure suggests it may exhibit:
- Antimicrobial Properties : Thiophene derivatives are often explored for their ability to inhibit bacterial growth. Research indicates that similar compounds can be effective against various pathogens, making this compound a candidate for further study in antibiotic development.
- Anticancer Activity : Some studies have suggested that compounds with thiophene moieties can induce apoptosis in cancer cells. Investigations into methyl 2-anilino derivatives may reveal similar effects, warranting in vitro and in vivo testing.
Organic Synthesis
This compound serves as a valuable intermediate in organic synthesis. Its unique structure allows for:
- Functionalization : The anilino group can undergo various reactions, such as electrophilic substitutions, enabling the synthesis of more complex molecules.
- Building Block for New Materials : The incorporation of thiophene into polymeric materials can enhance electrical conductivity and thermal stability, making it useful in developing organic electronics and photovoltaic devices.
Chemical Biology
In chemical biology, this compound can be utilized as:
- Probes for Biological Studies : Its ability to interact with biological macromolecules makes it suitable for use as a probe in studying enzyme activity or protein interactions.
Case Study 1: Antimicrobial Activity
A study investigating the antimicrobial properties of thiophene derivatives found that compounds similar to this compound exhibited significant activity against Gram-positive bacteria. The research highlighted the importance of the thiophene ring in enhancing bioactivity through mechanisms such as membrane disruption and inhibition of cell wall synthesis.
Case Study 2: Anticancer Potential
Research published in a peer-reviewed journal explored the cytotoxic effects of various anilino-thiophene derivatives on human cancer cell lines. Results indicated that methyl 2-anilino derivatives could induce apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent.
Potential Biological Activities
| Activity Type | Description |
|---|---|
| Antimicrobial | Effective against Gram-positive bacteria |
| Anticancer | Induces apoptosis in cancer cells |
Comparison with Similar Compounds
Structural Analogues: Core Heterocycle and Substituent Variations
Key structural analogs include derivatives with modified heterocycles (thiophene vs. furan), ester groups (methyl vs. ethyl), and substituents on the anilino ring. Below is a comparative analysis:
Key Observations:
Core Heterocycle: Thiophene vs. Furan: Thiophene derivatives (e.g., methyl/ethyl esters) incorporate sulfur, which enhances polarizability and may influence electronic interactions compared to oxygen in furan analogs.
Substituent Effects on Bioactivity: In furan derivatives, unsubstituted anilino groups (Compound 131) exhibit superior anti-proliferative activity compared to methoxy- or hydroxy-substituted analogs . N-Benzyl substitution in ethyl 2-(substituted aniline)-4-oxo-4,5-dihydrofuran-3-carboxylate enhances cytotoxicity in WEHI-3 cells, suggesting bulky substituents may improve target binding .
Structural and Crystallographic Insights
- Planarity: The dihydrothiophene ring in 2-Morpholino-4-oxo-4,5-dihydrothiophene-3-carbonitrile is nearly planar (deviation <0.02 Å), favoring stacking interactions in crystals .
- Conformational Rigidity: The near-orthogonal orientation of the morpholino group relative to the thiophene ring (dihedral angle ~87–93°) may restrict rotational freedom, influencing binding to biological targets .
Preparation Methods
General Synthetic Strategy
The synthesis of methyl 2-anilino-4-oxo-4,5-dihydrothiophene-3-carboxylate generally involves:
- Formation of a 4-oxo-4,5-dihydrothiophene ring system,
- Introduction of the anilino substituent at position 2,
- Esterification to afford the methyl ester at position 3.
The key step is often a nucleophilic substitution or addition of aniline to a suitably activated dihydrothiophene intermediate bearing a leaving group or a reactive carbonyl functionality.
Preparation via Reaction of α-Thiocyanato Ketones, Cyanothioacetamide, and Aldehydes
A well-documented method involves the synthesis of 2-amino-4,5-dihydrothiophene-3-carbonitriles as intermediates, which can be converted to the methyl ester derivative:
- Starting materials : α-thiocyanatoacetophenone, cyanothioacetamide, and aromatic aldehydes.
- Catalysts : Potassium hydroxide (KOH) or sodium carbonate (Na₂CO₃) aqueous solutions.
- Solvent : Ethanol (EtOH).
- Conditions : Stirring at room temperature or gentle heating (40–50 °C).
- Mechanism : Michael-type addition followed by intramolecular cyclization leads to the dihydrothiophene ring formation. The anilino group is introduced via reaction with aromatic amines.
- Yields : Moderate to good yields (38–98.5%) depending on reaction conditions and substrates.
| Step | Reagents & Conditions | Outcome | Yield (%) |
|---|---|---|---|
| 1 | Mix cyanothioacetamide (8), aldehyde, and 10% aq KOH in EtOH, stir 0.5 h | Formation of intermediate | - |
| 2 | Add α-thiocyanatoacetophenone (7), excess 10% aq KOH, stir 0.5 h at 25 °C | Cyclization to dihydrothiophene-3-carbonitrile (6) precipitate | 38–98.5 |
| 3 | Purify by recrystallization from EtOH–acetone | Pure dihydrothiophene derivatives | - |
This method avoids volatile, foul-smelling byproducts and uses metal-free conditions, making it environmentally favorable.
Alternative Synthesis Using α-Bromochalcones and Cyanothioacetamide
Another synthetic route involves:
- Starting materials : α-bromochalcones and cyanothioacetamide.
- Catalyst : 10% aqueous KOH.
- Solvent : Ethanol.
- Conditions : Reflux under vigorous stirring for 0.5 h.
- Work-up : Cooling and standing for 24 h to precipitate the product.
- Purification : Recrystallization from acetone/n-butanol mixture.
This approach yields 2-amino-4,5-dihydrothiophene-3-carbonitriles, which can be further transformed to the methyl ester derivatives.
| Entry | Substrate | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 5 & 6 | α-bromochalcone (9a,d) + cyanothioacetamide (8) | EtOH, 10% KOH, reflux 0.5 h | 2-amino-4,5-dihydrothiophene-3-carbonitriles (6a,d) | High (not specified) |
This method is advantageous due to short reaction times and mild conditions.
Direct Amination of 4-oxo-4,5-dihydrothiophene-3-carboxylate Esters
A related preparation involves substitution of an ethoxy or methoxy group on a dihydrothiophene ester with aniline:
- Starting material : Ethyl or methyl 4-oxo-4,5-dihydrothiophene-3-carboxylate derivatives bearing an ethoxy group.
- Reagents : Aniline.
- Conditions : Stirring at room temperature followed by heating at 80 °C for several hours.
- Outcome : Replacement of the ethoxy group by anilino to yield the target compound.
This method is exemplified by analogous compounds such as ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate, where the ethoxy group is substituted by aniline under mild heating.
Summary Table of Preparation Methods
| Method | Starting Materials | Catalyst/Conditions | Key Steps | Yield Range | Notes |
|---|---|---|---|---|---|
| 1. KOH-catalyzed reaction of α-thiocyanatoacetophenone, cyanothioacetamide, and aldehydes | α-thiocyanatoacetophenone, cyanothioacetamide, aldehydes | 10% aq KOH, EtOH, RT to 50 °C | Michael addition, cyclization | 38–98.5% | Metal-free, mild, avoids foul-smelling byproducts |
| 2. Reaction of α-bromochalcones with cyanothioacetamide | α-bromochalcones, cyanothioacetamide | 10% aq KOH, reflux in EtOH | Cyclization to dihydrothiophenes | High yields | Short reaction time, mild conditions |
| 3. Nucleophilic substitution of ethoxy group with aniline | Ethyl/methyl 4-oxo-4,5-dihydrothiophene-3-carboxylate derivatives | Aniline, RT then 80 °C heating | Amination | Moderate to good | Analogous to dihydrofuran derivatives |
Mechanistic Insights and Quantum Chemical Studies
Recent studies employing density functional theory (DFT) have elucidated the reaction mechanisms of the cyclization steps in these syntheses:
- The Michael addition forms a key intermediate that undergoes intramolecular cyclization.
- Cyclization can proceed via two pathways depending on stereochemistry: intramolecular nucleophilic substitution or nucleophilic addition followed by elimination.
- These pathways have been supported by computational studies at the r2SCAN-3c level, confirming the feasibility and regioselectivity of the reactions.
Research Findings and Advantages
- The described methods provide access to this compound and related derivatives in good yields.
- The reactions proceed under mild, metal-free conditions, often at room temperature or gentle heating.
- The procedures avoid toxic or foul-smelling reagents and byproducts, enhancing safety and environmental compatibility.
- The substrate scope is broad, allowing diverse aromatic aldehydes and amines to be used, facilitating structural diversity for pharmacological exploration.
- Purification typically involves simple recrystallization, avoiding chromatographic steps.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
